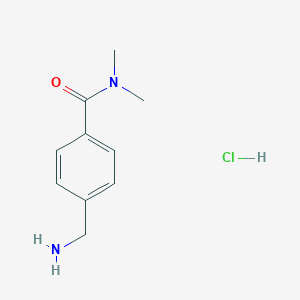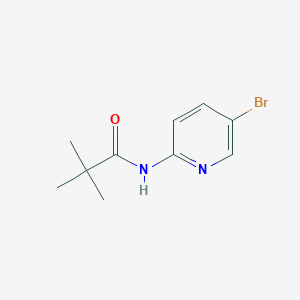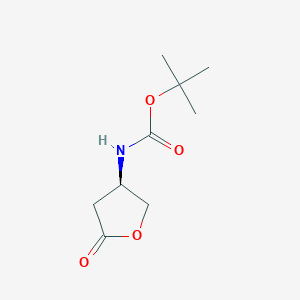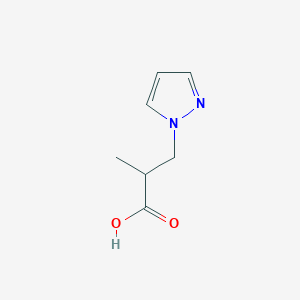
4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride, also known as 4-AMDMBA hydrochloride, is a synthetic organic compound that has been used in scientific research for its biochemical and physiological effects. 4-AMDMBA hydrochloride is a white, odorless crystalline powder that is soluble in water and has a melting point of 156-158°C. It is a derivative of benzamide and is used in a variety of lab experiments, including those related to drug metabolism, cell signaling, and enzyme inhibition.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride can be achieved through a multi-step process involving the reaction of various starting materials.
Starting Materials
4-chloromethyl-N,N-dimethylbenzamide, ammonia, hydrochloric acid, sodium hydroxide, methanol, ethyl acetate
Reaction
Step 1: React 4-chloromethyl-N,N-dimethylbenzamide with ammonia in methanol to form 4-(aminomethyl)-N,N-dimethylbenzamide., Step 2: Add hydrochloric acid to the reaction mixture to protonate the amino group and form 4-(aminomethyl)-N,N-dimethylbenzamide hydrochloride., Step 3: Extract the product from the reaction mixture using ethyl acetate., Step 4: Wash the organic layer with water and sodium hydroxide solution to remove any impurities., Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product as a white crystalline solid.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrochloride has been used in a variety of scientific research applications, including drug metabolism, cell signaling, and enzyme inhibition. It has been used to study the metabolism of drugs in the liver, as well as to investigate the effects of drugs on cell signaling pathways. It has also been used to study the inhibition of enzymes involved in the metabolism of drugs.
Mecanismo De Acción
4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrochloride is a reversible inhibitor of the enzyme cytochrome P450 2E1 (CYP2E1). This enzyme is involved in the metabolism of drugs in the liver and is responsible for the activation of several drugs, including ethanol and paracetamol. 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrochloride binds to the active site of CYP2E1, preventing it from binding to its substrates. This inhibition results in reduced metabolism of drugs and increased bioavailability.
Efectos Bioquímicos Y Fisiológicos
4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrochloride has been shown to have a variety of biochemical and physiological effects. In drug metabolism studies, it has been shown to reduce the metabolism of drugs in the liver, resulting in increased bioavailability. In cell signaling studies, it has been shown to modulate the activity of several signaling pathways, including those involved in inflammation and immune response. In enzyme inhibition studies, it has been shown to inhibit the activity of CYP2E1, resulting in reduced metabolism of drugs in the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrochloride in laboratory experiments offers several advantages. It is a water-soluble compound that is easy to handle and store. It is also relatively inexpensive and readily available. The main limitation of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrochloride is that it is a reversible inhibitor of CYP2E1, meaning that the inhibition is not permanent and can be reversed if the compound is removed from the system.
Direcciones Futuras
Future research on 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrochloride should focus on exploring its potential therapeutic applications. Studies should investigate its effects on the metabolism of drugs in different organs and tissues, as well as its effects on cell signaling pathways and enzyme inhibition. Other potential future directions include exploring its effects on disease states, such as cancer and Alzheimer's disease, and its potential use as an adjuvant in drug therapy. Additionally, further research should be done to determine the optimal dose and duration of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrochloride administration for different therapeutic applications.
Propiedades
IUPAC Name |
4-(aminomethyl)-N,N-dimethylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12(2)10(13)9-5-3-8(7-11)4-6-9;/h3-6H,7,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTFXPYCZHDSDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B180003.png)
